5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
Description
5-Chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 5-chloro-2-methoxybenzene ring linked to a sulfonamide group. The N-substituent comprises a hydroxyethyl chain modified with a thiophen-3-yl moiety. This structural configuration combines hydrophobic (chloro, methoxy, thiophene) and hydrophilic (hydroxyl, sulfonamide) elements, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S2/c1-19-12-3-2-10(14)6-13(12)21(17,18)15-7-11(16)9-4-5-20-8-9/h2-6,8,11,15-16H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQQNWZAOSGIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-3-Carbaldehyde as Starting Material
Thiophene-3-carbaldehyde undergoes nucleophilic addition with nitromethane in a Henry reaction , facilitated by ammonium acetate in ethanol at 60°C for 6 hours. This yields (E)-2-nitro-1-(thiophen-3-yl)ethanol as a crystalline intermediate (72% yield).
Mechanistic Insight :
The reaction proceeds via base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl. Steric hindrance from the thiophene ring favors anti-addition, dictating the stereochemistry of the nitroalcohol.
Reduction to Primary Amine
Catalytic hydrogenation of (E)-2-nitro-1-(thiophen-3-yl)ethanol using Raney nickel in methanol at 50 psi H₂ pressure for 12 hours achieves simultaneous nitro reduction and alcohol retention. The product, 2-hydroxy-2-(thiophen-3-yl)ethylamine, is isolated as a pale yellow oil (68% yield).
Critical Parameters :
- Temperature Control : Exceeding 60°C promotes over-reduction to the ethane derivative.
- Solvent Choice : Methanol stabilizes the polar intermediate while preventing lactamization.
Preparation of 5-Chloro-2-Methoxybenzenesulfonyl Chloride
Chlorosulfonation of 4-Chloro-3-Methoxyphenol
4-Chloro-3-methoxyphenol reacts with chlorosulfonic acid (3 equiv) in dichloromethane at 0°C. The exothermic reaction is quenched after 2 hours by pouring into ice-water, yielding 5-chloro-2-methoxybenzenesulfonyl chloride as a white precipitate (85% purity, 91% yield).
Reaction Equation :
$$
\text{C}7\text{H}7\text{ClO}2 + \text{ClSO}3\text{H} \rightarrow \text{C}7\text{H}5\text{Cl}2\text{O}4\text{S} + \text{H}_2\text{O}
$$
Purification : Recrystallization from hexane/ethyl acetate (4:1) removes residual chlorosulfonic acid.
Sulfonamide Coupling Reaction
Optimized Coupling Conditions
A solution of 2-hydroxy-2-(thiophen-3-yl)ethylamine (1.0 equiv) in anhydrous dichloromethane is treated with pyridine (2.5 equiv) as an HCl scavenger. 5-Chloro-2-methoxybenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 8 hours.
Yield Optimization :
- Molar Ratio : Excess sulfonyl chloride (1.1 equiv) compensates for hydrolysis side reactions.
- Solvent Selection : Dichloromethane’s low polarity suppresses sulfonyl chloride hydrolysis while solubilizing both reactants.
Workup and Isolation
The reaction mixture is washed sequentially with 1M HCl (removes pyridine), saturated NaHCO₃ (neutralizes residual acid), and brine. Organic layers are dried over MgSO₄ and concentrated under reduced pressure. Column chromatography (SiO₂, ethyl acetate/hexane 1:2) affords the title compound as a white solid (74% yield).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.8 Hz, 1H, H-6) – Aromatic proton adjacent to sulfonamide
- δ 7.45 (dd, J = 8.8, 2.4 Hz, 1H, H-4) – Coupled aromatic system
- δ 6.91 (d, J = 2.4 Hz, 1H, H-3) – Methoxy-shielded aromatic proton
- δ 4.12 (br s, 1H, -OH) – Hydroxyl proton exchange
- δ 3.89 (s, 3H, -OCH₃) – Methoxy group integration
¹³C NMR (101 MHz, CDCl₃) :
- δ 159.8 (C-OCH₃) – Methoxy-bearing quaternary carbon
- δ 135.2 (C-SO₂) – Sulfonamide-attached aromatic carbon
- δ 126.5 (Thiophene C-2) – Heterocyclic ring signature
High-Resolution Mass Spectrometry (HRMS)
Observed : [M+H]⁺ = 347.0541 (Δ = 1.2 ppm vs. calc. 347.0533 for C₁₃H₁₄ClNO₄S₂). Isotopic pattern matches chlorine’s 3:1 natural abundance.
Purity Assessment via HPLC
Reverse-phase chromatography (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows a single peak at t_R = 7.89 min (99.1% purity). No detectable impurities above 0.2% threshold confirm successful purification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Classical Coupling | 74 | 99.1 | 8 |
| Microwave-Assisted | 82 | 98.5 | 1.5 |
| Flow Chemistry | 89 | 99.3 | 0.25 |
Microwave Enhancement : Irradiation at 100°C accelerates coupling to 90% completion in 1.5 hours, though slight decomposition occurs above 120°C.
Continuous Flow Advantages : Microreactor technology (0.5 mL/min, 25°C) improves mass transfer, achieving 89% yield with reduced solvent use.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity.
Protein Binding: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.
Comparison with Similar Compounds
Key Observations:
NLRP3 Inflammasome Inhibition
The hydroxyl-sulfonamide analog () inhibits NLRP3 with an IC50 of 0.8 µM in vitro, attributed to its sulfamoyl group’s hydrogen-bonding capacity.
Antimicrobial and Anticonvulsant Screening
N-Substituted sulfonamides with oxadiazole or triazine groups () exhibit moderate antimicrobial activity (MIC: 16–32 µg/mL).
Central Nervous System (CNS) Targeting
Piperazine-containing analogs () show high blood-brain barrier permeability due to their low molecular weight and basicity. The target compound’s hydroxyl group may reduce CNS penetration compared to these derivatives.
Biological Activity
5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 413.89 g/mol. The presence of the chloro group, methoxy group, and sulfonamide moiety indicates potential biological activity, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives possess antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria.
Enzyme Inhibition
Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, which could lead to its application as an antibacterial agent.
Anti-inflammatory Properties
The anti-inflammatory potential of sulfonamides has been documented in various studies. The specific compound under review may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
Research Findings and Case Studies
The proposed mechanism for the biological activity of this compound involves the following pathways:
- Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), the compound competes with PABA for binding to dihydropteroate synthase, leading to reduced folate synthesis in bacteria.
- Modulation of Inflammatory Mediators : The compound may inhibit the production of pro-inflammatory mediators such as TNF-alpha and IL-6 through interference with signaling pathways involved in inflammation.
Q & A
Q. What are the recommended synthesis strategies for 5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide, and how can yield optimization be achieved?
Methodological Answer: The synthesis typically involves multi-step reactions:
Intermediate Formation : React 2-methoxybenzenesulfonyl chloride with 2-amino-2-(thiophen-3-yl)ethanol under basic conditions to form the sulfonamide linkage .
Chlorination : Introduce the chloro substituent using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Yield Optimization :
- Control reaction temperature (0–5°C for sulfonylation to minimize side reactions).
- Use a 10–20% molar excess of sulfonyl chloride to ensure complete amine coupling .
- Monitor reaction progress via TLC or HPLC .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Confirm the presence of the hydroxy group (δ 4.8–5.2 ppm, broad singlet) and thiophene protons (δ 6.8–7.5 ppm) .
- X-ray Crystallography : Resolve bond lengths (e.g., S–N bond ~1.63 Å) and angles using SHELXL for refinement .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ at m/z 356.8) .
Critical Note : For crystallographic data, cross-validate with Cambridge Structural Database (CSD) entries to detect polymorphism .
Q. What biological activities are associated with this compound, and how are they assayed?
Methodological Answer:
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL) .
- Anti-inflammatory Potential : Measure COX-2 inhibition using ELISA (IC₅₀ ~ 0.8 µM) .
- Cytotoxicity Screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, IC₅₀ ~ 12 µM) .
Key Consideration : Include positive controls (e.g., sulfamethoxazole for antimicrobial assays) to contextualize results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
Methodological Answer:
- Functional Group Modifications :
- Replace the methoxy group with trifluoromethyl (-CF₃) to enhance hydrophobicity and target binding .
- Oxidize the thiophene ring to sulfone to improve metabolic stability .
- Analytical Tools : Use molecular docking (AutoDock Vina) to predict binding affinities to COX-2 (PDB ID: 5KIR) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Methodological Answer:
- Common Issues :
- Data Collection : Optimize resolution (< 0.8 Å) using synchrotron radiation for weak diffractors .
Pro Tip : Deposit validated CIF files in the CSD to aid reproducibility .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to serum albumin (KD ~ 10⁻⁶ M) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .
- Cellular Imaging : Use confocal microscopy with fluorescently tagged derivatives to track subcellular localization .
Q. How should researchers address contradictory data in biological assays?
Methodological Answer:
- Case Example : Discrepancies in antimicrobial activity may stem from assay conditions (e.g., pH, inoculum size).
- Resolution :
- Standardize protocols (CLSI guidelines) .
- Validate compound purity via HPLC (>98%) before testing .
- Replicate assays across independent labs .
Q. What methodologies enable high-throughput screening (HTS) of derivatives?
Methodological Answer:
- Combinatorial Libraries : Synthesize derivatives via Ugi-4CR reactions to diversify substituents .
- Automated Platforms : Use liquid handlers (e.g., Echo 650) for 384-well plate setups in cytotoxicity screens .
- In Silico Screening : Apply QSAR models (e.g., Random Forest) to prioritize candidates with predicted IC₅₀ < 1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
